isopropyl 2-(4-oxo-7-(o-tolyl)thieno[3,2-d]pyrimidin-3(4H)-yl)acetate
Description
Properties
IUPAC Name |
propan-2-yl 2-[7-(2-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3-yl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3S/c1-11(2)23-15(21)8-20-10-19-16-14(9-24-17(16)18(20)22)13-7-5-4-6-12(13)3/h4-7,9-11H,8H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAFZSUJVFGIYQE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=CSC3=C2N=CN(C3=O)CC(=O)OC(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Isopropyl 2-(4-oxo-7-(o-tolyl)thieno[3,2-d]pyrimidin-3(4H)-yl)acetate, a compound with the CAS number 1207040-97-8, is a member of the thienopyrimidine family. Its structure suggests potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, including anticancer properties and mechanisms of action, supported by relevant data and case studies.
Chemical Structure and Properties
- Molecular Formula : C₁₈H₁₈N₂O₃S
- Molecular Weight : 342.4 g/mol
- Chemical Structure : The compound features a thieno[3,2-d]pyrimidine core with an isopropyl group and an o-tolyl substituent, contributing to its unique biological properties.
Anticancer Activity
Recent studies have highlighted the potential of thienopyrimidine derivatives as anticancer agents. The biological activity of this compound has been evaluated against various cancer cell lines.
-
Cell Line Testing :
- The compound was tested against several cancer cell lines including HeLa (cervical cancer), SMMC-7721 (human hepatoma), and K562 (leukemia).
- Results :
- Structure-Activity Relationship (SAR) :
The mechanism through which this compound exerts its effects may involve:
- Inhibition of DNA synthesis : Thienopyrimidine derivatives often interact with DNA synthesis pathways.
- Induction of apoptosis : The compound may trigger programmed cell death in malignant cells through intrinsic pathways.
Study on Anticancer Efficacy
A study published in MDPI examined various derivatives of thienopyrimidines, including this compound. It was found that modifications in substituents significantly impacted the anticancer efficacy. For instance:
- Compounds with an amide group showed moderate activity.
- The most active derivative displayed an IC₅₀ value significantly lower than that of doxorubicin .
Comparative Analysis Table
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Thienopyrimidine Core
Ethyl 2-(4-oxo-7-(m-tolyl)thieno[3,2-d]pyrimidin-3(4H)-yl)acetate
- Key Differences : Replaces the isopropyl ester with an ethyl group and the o-tolyl substituent with m-tolyl (meta-methylphenyl).
- The ethyl ester decreases lipophilicity (logP ≈ 2.1 vs. 2.8 for isopropyl), which could reduce cell membrane permeability .
Sulfonamide Derivatives (e.g., Compounds 1–11 from )
- Example: N-[2-[(1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)thio]-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)yl]methanesulfonamide (Compound 1) .
- Key Differences: Benzothieno[3,2-d]pyrimidine core (vs. thieno[3,2-d]pyrimidine) with sulfonamide substituents.
- Biological Activity: Demonstrated COX-2 and iNOS inhibition in keratinocytes and macrophages, with IC50 values for COX-2 suppression ranging from 0.8–2.5 µM .
Ester Group Modifications
Ethyl 2-[2-(methylsulfanyl)-4-oxo-5,8-dihydro-4H-thiopyrano[4',3':4,5]thieno[2,3-d]pyrimidin-3(6H)-yl]acetate (Compound 13 from )
- Key Differences: Incorporates a thiopyrano annulated ring and methylsulfanyl group, altering electron density and ring conformation.
- Synthesis : Produced via [4+2] cyclocondensation, a method adaptable to the target compound with tailored starting materials .
- Reactivity : The methylsulfanyl group may serve as a leaving group, enabling further functionalization—a feature absent in the isopropyl acetate derivative.
Pharmacological and Physicochemical Properties
Anti-Inflammatory Potential
While direct data on the target compound’s activity are unavailable, structural analogs suggest mechanisms:
- COX-2 Inhibition: Benzothieno[3,2-d]pyrimidine sulfonamides suppress COX-2 expression by 60–85% at 10 µM, comparable to celecoxib . The isopropyl ester’s bulkier structure may hinder enzymatic hydrolysis, prolonging activity compared to ethyl esters.
- Cytokine Modulation: Derivatives reduce IL-8 and PGE2 production in keratinocytes (50–70% inhibition at 5 µM), likely via NF-κB pathway interference .
Solubility and Bioavailability
- Isopropyl Ester: Predicted logP ≈ 2.8 (vs.
- o-Tolyl vs. m-Tolyl : Ortho substitution may reduce crystal packing efficiency, enhancing solubility compared to meta isomers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
